molecular formula C13H19FN4O2 B2811731 4-(5-Fluoropyrimidin-2-yl)oxy-N-propan-2-ylpiperidine-1-carboxamide CAS No. 2380167-69-9

4-(5-Fluoropyrimidin-2-yl)oxy-N-propan-2-ylpiperidine-1-carboxamide

Cat. No. B2811731
CAS RN: 2380167-69-9
M. Wt: 282.319
InChI Key: RGRRFVGDRCJUAC-UHFFFAOYSA-N
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Description

“4-(5-Fluoropyrimidin-2-yl)oxy-N-propan-2-ylpiperidine-1-carboxamide” is a chemical compound with the molecular formula C13H19FN4O2. It is a derivative of pyrimidinamine, which are considered promising agricultural compounds due to their outstanding activity and different mode of action from other fungicides .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific chemical structure and the conditions under which the reactions are carried out. Pyrimidinamine derivatives are known to act as mitochondrial complex I electron transport inhibitors (MET I) .

Future Directions

The future research directions could involve a more detailed study of this compound, including its synthesis, characterization, and potential applications. Pyrimidinamine derivatives have been a hot topic in the pesticide field for many years because of their excellent biological activity , so this compound could potentially have interesting applications in this area.

properties

IUPAC Name

4-(5-fluoropyrimidin-2-yl)oxy-N-propan-2-ylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN4O2/c1-9(2)17-13(19)18-5-3-11(4-6-18)20-12-15-7-10(14)8-16-12/h7-9,11H,3-6H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGRRFVGDRCJUAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)N1CCC(CC1)OC2=NC=C(C=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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